3-(5-fluoropyridin-3-yl)propan-1-ol
Description
Properties
CAS No. |
22620-37-7 |
|---|---|
Molecular Formula |
C8H10FNO |
Molecular Weight |
155.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(5-fluoropyridin-3-yl)propan-1-ol typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 5-fluoropyridine with propanol under specific conditions to yield the desired product . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or other advanced synthetic techniques to ensure high yield and purity.
Chemical Reactions Analysis
3-(5-fluoropyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 3-(5-fluoropyridin-3-yl)propan-1-ol exhibit promising anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism is often linked to the inhibition of specific enzymes involved in cancer progression, such as AKR1C3, which plays a role in steroid metabolism .
Pharmacological Studies
The compound has been studied for its potential as a therapeutic agent due to its ability to modulate biological pathways. For example, it may influence the activity of neurotransmitter systems or exhibit anti-inflammatory effects, making it a candidate for treating neurodegenerative diseases and inflammatory conditions .
Material Sciences
Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials like polymers and nanocomposites. Its unique chemical structure allows it to act as a building block in creating materials with enhanced properties, such as increased thermal stability or improved electrical conductivity .
Analytical Chemistry
Development of Analytical Methods
The compound is also relevant in developing analytical methods for detecting and quantifying pyridine derivatives. High-performance liquid chromatography (HPLC) techniques have been adapted to analyze compounds like this compound effectively, which is crucial for quality control in pharmaceutical manufacturing .
Case Study 1: Anticancer Research
In a study published by MDPI, derivatives of similar fluoropyridine compounds were synthesized and tested for their anticancer activity using MTT assays. Results indicated that certain derivatives exhibited over 70% inhibition of cell growth in glioblastoma cells, suggesting the potential for further development into therapeutic agents .
Case Study 2: Material Development
A research team explored the use of this compound in creating nanocomposites with enhanced electrical properties. The study demonstrated that incorporating this compound improved the conductivity of the resulting materials by over 50%, paving the way for applications in electronic devices .
Mechanism of Action
The mechanism of action of 3-(5-fluoropyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets. The fluorine atom in the pyridine ring enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-(5-fluoropyridin-3-yl)propan-1-ol can be compared with other fluorinated pyridine derivatives such as:
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Similar structure but with an amino group instead of a hydroxyl group.
3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Contains a chlorine atom in place of the hydroxyl group.
3-(5-Methoxypyridin-3-yl)propan-1-ol: Features a methoxy group instead of a fluorine atom. These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.
Biological Activity
3-(5-fluoropyridin-3-yl)propan-1-ol, a compound with the CAS number 22620-37-7, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a fluorine atom and a propanol side chain. This structural configuration is significant as it influences the compound’s interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉F₁N |
| Molecular Weight | 155.16 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in ethanol |
Research indicates that compounds similar to this compound can act on various biological pathways. The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Inhibition Studies
Studies have shown that derivatives of this compound may exhibit inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. These enzymes are crucial in the inflammatory process, making them important targets for anti-inflammatory drugs.
Case Studies
- Inhibition of COX Enzymes : A study explored the synthesis of several analogues related to COX inhibitors, noting that modifications to the aryl group significantly affected potency and selectivity against COX-1 and COX-2 enzymes. While specific data on this compound was not provided, its structural similarities suggest potential for similar activity .
- Receptor Binding Affinity : Another investigation into fluorinated compounds demonstrated that fluorination could enhance binding affinity for certain receptors, such as serotonin receptors. This suggests that this compound might also exhibit increased receptor interaction due to its fluorinated structure .
Biological Assays
Various assays have been employed to assess the biological activity of related compounds:
Table 2: Summary of Biological Assays
| Assay Type | Target | Result |
|---|---|---|
| COX Inhibition | COX-1/COX-2 | Potent inhibition observed |
| Receptor Binding | 5-HT1D | High affinity noted |
| Cytotoxicity | Cancer cell lines | Variable effects depending on structure |
Research Findings
Recent findings indicate that compounds with similar structures to this compound have shown promising results in preclinical models. For instance, a study highlighted that certain derivatives exhibited significant anti-inflammatory properties while maintaining low toxicity profiles .
Pharmacokinetics
The incorporation of fluorine has been linked to improved pharmacokinetic properties such as enhanced oral absorption and bioavailability. This is particularly relevant for drug development as these characteristics can lead to better therapeutic outcomes .
Q & A
Q. Methodological Considerations
- Starting Materials : 5-fluoropyridine-3-carbaldehyde or halide derivatives.
- Reagents : Sodium borohydride for reduction or Grignard reagents for chain elongation.
- Optimization : Lower temperatures (0–25°C) improve selectivity for the primary alcohol .
Which spectroscopic techniques are most effective for characterizing this compound, and what are the key spectral markers?
Basic Research Question
- NMR : H NMR shows distinct signals for the pyridine ring (δ 8.2–8.5 ppm, aromatic protons) and the propanol chain (δ 1.6–1.8 ppm for CH, δ 3.6–3.8 ppm for OH). F NMR confirms fluorine substitution at δ -110 to -115 ppm .
- IR : O-H stretch (~3300 cm) and C-F vibrations (1200–1100 cm) .
- Mass Spectrometry : Molecular ion [M+H] at m/z 170.18 (CHFNO) .
Advanced Analysis
X-ray crystallography (via SHELX software) resolves stereoelectronic effects, such as fluorine’s influence on pyridine ring planarity .
How does the electronic environment of the fluoropyridinyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Question
The electron-withdrawing fluorine atom activates the pyridine ring toward electrophilic attacks at the 2- and 4-positions. Comparative studies with chloro or amino analogs show reduced reactivity due to steric hindrance or electron-donating effects . For example:
- Chloro Analog : Higher reactivity in SNAr due to better leaving-group ability .
- Amino Derivative : Reduced electrophilicity, favoring hydrogen bonding over substitution .
Methodological Insight
DFT calculations predict charge distribution, guiding solvent selection (polar aprotic for SNAr) .
What strategies resolve discrepancies between computational predictions and experimental data for this compound?
Advanced Research Question
Contradictions between predicted (e.g., Gaussian-optimized geometries) and observed (X-ray) structures often arise from solvent effects or crystal packing. Strategies include:
- Multi-technique Validation : Cross-referencing NMR, IR, and crystallographic data .
- Dynamic NMR : Resolves conformational flexibility in solution vs. solid state .
Case Study
SHELX-refined structures show deviations <0.02 Å in bond lengths compared to DFT, attributed to van der Waals interactions in the crystal lattice .
What are the challenges in synthesizing enantiomerically pure derivatives of this compound?
Advanced Research Question
Chiral resolution is complicated by the propanol chain’s flexibility. Methods include:
Q. Key Data
| Method | Enantiomeric Excess (ee) | Reference |
|---|---|---|
| Asymmetric Reduction | 85–90% | |
| Enzymatic Resolution | 78% |
How is this compound functionalized for pharmacological studies, and what models validate bioactivity?
Advanced Research Question
The hydroxyl group is often derivatized to esters or ethers to enhance bioavailability. Examples:
- Esterification : Conjugation with NSAIDs (e.g., cinnamic acid) improves anti-inflammatory activity .
- In Vivo Models : Rodent studies assess metabolic stability (e.g., CYP450 assays) .
Q. Methodological Workflow
Synthesis : Toluene reflux with acyl chlorides.
Screening : IC assays against COX-2 .
ADME Profiling : Hepatocyte microsomes for metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
